![molecular formula C10H12N4S B2822748 4,6-dimethyl-2-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine CAS No. 2309735-36-0](/img/structure/B2822748.png)
4,6-dimethyl-2-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine
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Overview
Description
The compound “4,6-dimethyl-2-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Chemical Reactions Analysis
Imidazole has been used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including DMITP, exhibit antibacterial properties. Researchers have synthesized and evaluated various imidazole-based compounds for their efficacy against bacterial strains, including Mycobacterium tuberculosis . DMITP may serve as a potential lead compound for developing novel antimicrobial agents.
Anti-Inflammatory Effects
Imidazole-containing compounds have been investigated for their anti-inflammatory properties. DMITP could potentially modulate inflammatory pathways, making it relevant in the context of inflammatory diseases .
Antitumor Potential
Studies suggest that certain imidazole derivatives possess antitumor activity. DMITP might interfere with cancer cell growth or metastasis pathways, warranting further investigation .
Antidiabetic Properties
Imidazole-based compounds have been explored as potential antidiabetic agents. DMITP could play a role in regulating glucose metabolism or insulin signaling .
Antioxidant Activity
Imidazole derivatives often exhibit antioxidant effects. DMITP might scavenge free radicals and protect cells from oxidative damage .
Antiviral Applications
While more research is needed, imidazole-containing compounds have shown promise as antiviral agents. DMITP could potentially inhibit viral replication or entry .
Ulcerogenic Activity
Imidazole derivatives have been studied for their ulcerogenic effects. DMITP’s impact on gastric mucosa and ulcer formation warrants investigation .
Other Potential Uses
Imidazole-based compounds have diverse applications, including antiallergic, antipyretic, antihelmintic, and antifungal activities. While specific data on DMITP in these areas are limited, its structural features suggest potential utility .
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, depending on the specific compound. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1,3-diazole ring . This suggests that imidazole derivatives, including “4,6-dimethyl-2-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine”, may have potential for future drug development .
properties
IUPAC Name |
4,6-dimethyl-2-(1-methylimidazol-2-yl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-6-8(2)13-9(12-7)15-10-11-4-5-14(10)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZUNCWTDORTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NC=CN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine |
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